Peficitinib

Overview

Description

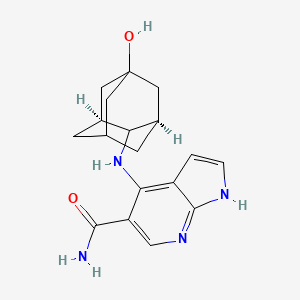

Peficitinib, also known as ASP015K, is an orally bioavailable Janus kinase (JAK) inhibitor . It has been used in trials studying the treatment and basic science of Psoriasis, Pharmacodynamics, Drug Interactions, Colitis, Ulcerative, and Rheumatoid Arthritis .

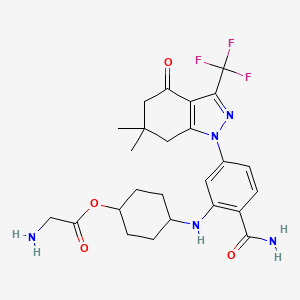

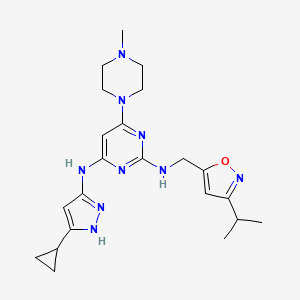

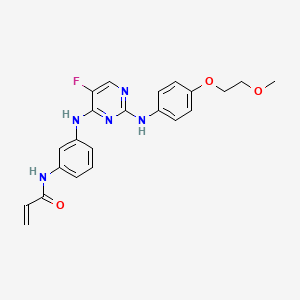

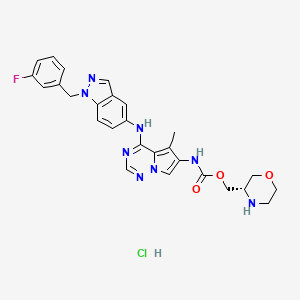

Molecular Structure Analysis

The molecular structure of Peficitinib is C18H22N4O2 . The average molecular weight is 326.4 . The crystal structure of TYK2 in complex with peficitinib has been determined .Chemical Reactions Analysis

Peficitinib acts as a broad-spectrum JAK inhibitor and showed inhibitory activity against JAK1 (3.9 nM), JAK2 (5.0 nM), JAK3 (0.71 nM), and TYK2 (4.8 nM) .Physical And Chemical Properties Analysis

The molecular weight of Peficitinib is 326.39 . The CAS number is 944118-01-8 .Scientific Research Applications

Treatment of Rheumatoid Arthritis

Peficitinib, a novel oral Janus kinase inhibitor, has demonstrated efficacy and safety for the treatment of rheumatoid arthritis (RA) in randomized, controlled trials of up to 52 weeks’ duration . It has shown effectiveness after long-term treatment .

Long-term Safety and Effectiveness

An open-label extension study, with a mean of 32.0 months of Peficitinib treatment, supports the results of the interim analysis and provides further evidence of the effectiveness and safety of Peficitinib for long-term use in Asian patients with RA .

Improvement in Patient-Reported Outcomes

Peficitinib has resulted in clinically meaningful improvements in outcomes that are important to RA patients, including pain, physical function, and work productivity and activity .

Improvement in Physician-Reported Outcomes

Similar improvements in physicians’ rating of disease activity were observed with the administration of Peficitinib .

Work Productivity and Activity Impairment

Patients who received Peficitinib reported significantly improved Work Productivity and Activity Impairment (WPAI) questionnaire domain scores from baseline .

Disease Activity Score in 28 Joints

The American College of Rheumatology (ACR) response rates, ACR components, and disease activity score in 28 joints based on C-reactive protein (DAS28-CRP) showed improvements from baselines of the preceding studies and continued to show improvements during the extension study .

Mechanism of Action

Target of Action

Peficitinib primarily targets the Janus kinase (JAK) family of cytosolic tyrosine kinases, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2) . These kinases play a crucial role in cytokine signal transduction, which is involved in a range of inflammatory diseases .

Mode of Action

Peficitinib inhibits the kinase activities of all Janus kinase (JAK) family members . It demonstrates inhibition of JAK1, JAK2, JAK3, and TYK2 enzyme activities . The binding of cytokines, growth factors, interferons, and peptide hormones to their respective receptors phosphorylates JAKs through the reciprocal interaction of two adjoining JAKs .

Biochemical Pathways

The JAK-STAT pathways are involved in the signaling of various cytokines that play crucial roles in the pathogenesis of rheumatoid arthritis (RA), and JAK inhibition has been proposed as a promising treatment for RA . Peficitinib prevents IL-2-induced human T-cell proliferation and STAT5 phosphorylation in a concentration-dependent manner in vitro .

Pharmacokinetics

It is known that peficitinib is an orally bioavailable jak inhibitor .

Result of Action

Peficitinib suppresses the development of arthritis and bone destruction in a rat adjuvant-induced arthritis model . It has demonstrated efficacy and safety for the treatment of rheumatoid arthritis (RA) in randomized, controlled trials of up to 52 weeks’ duration .

Action Environment

The effectiveness of Peficitinib can be influenced by environmental factors such as the patient’s health status and the presence of other medications. For example, the risk or severity of adverse effects can be increased when Peficitinib is combined with other drugs . .

properties

IUPAC Name |

4-[[(1S,3R)-5-hydroxy-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22)/t9?,10-,11+,14?,18? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREIJXJRTLTGJC-JQCLMNFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CC3(C[C@@H](C2NC4=C5C=CNC5=NC=C4C(=O)N)CC1C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701111132, DTXSID801319101 | |

| Record name | Stereoisomer of 4-[(5-hydroxytricyclo[3.3.1.13,7]dec-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701111132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Peficitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

944118-01-8, 944134-74-1 | |

| Record name | Peficitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944118018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peficitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11708 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Stereoisomer of 4-[(5-hydroxytricyclo[3.3.1.13,7]dec-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701111132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Peficitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEFICITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPH1166CKX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary molecular target of peficitinib?

A1: Peficitinib is a potent, orally administered, pan-Janus kinase (JAK) inhibitor, demonstrating inhibition of JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2) []. It shows a selectivity profile similar to tofacitinib but is slightly less potent for JAK2 [].

Q2: How does peficitinib interact with its target?

A2: Peficitinib binds to the catalytic site of JAK kinases, inhibiting their enzymatic activity. This prevents the phosphorylation of downstream signaling molecules, particularly signal transducer and activator of transcription (STAT) proteins [, ].

Q3: What are the key downstream effects of peficitinib's inhibition of JAK kinases?

A3: By inhibiting JAK/STAT signaling, peficitinib suppresses the production of various pro-inflammatory cytokines, including IL-6, MCP-1/CCL2, MMP-3, fractalkine/CX3CL1, ENA78/CXCL5, and IL-8 []. It also reduces the migration and proliferation of fibroblast-like synoviocytes (FLS) [, ].

Q4: How does the inhibition of JAK-STAT signaling by peficitinib translate into clinical benefits for rheumatoid arthritis (RA) patients?

A4: In RA, the overproduction of pro-inflammatory cytokines contributes to chronic inflammation and joint damage. By inhibiting JAK-STAT signaling, peficitinib effectively reduces the production of these cytokines, thereby alleviating inflammation and slowing down the progression of joint destruction [, , ].

Q5: What is the molecular formula and weight of peficitinib?

A5: Unfortunately, this information is not available in the provided research papers.

Q6: Is there any spectroscopic data available for peficitinib?

A6: The provided research papers do not contain spectroscopic data for peficitinib.

Q7: Are there studies on material compatibility, stability, catalytic properties, computational modeling, or SAR for peficitinib?

A7: The provided research papers primarily focus on the in vitro and in vivo pharmacological activity, pharmacokinetics, and safety of peficitinib for treating RA and ulcerative colitis. They do not delve into material compatibility, catalytic properties, or computational modeling of peficitinib. While some studies investigate the structure-activity relationship, they are not detailed enough to provide a comprehensive understanding of peficitinib's SAR [, ].

Q8: Are there any specific SHE regulations discussed regarding peficitinib manufacturing or handling?

A8: The provided research papers primarily focus on peficitinib's clinical efficacy and safety, and do not discuss SHE regulations related to its manufacturing or handling.

Q9: How is peficitinib absorbed and distributed in the body?

A9: Peficitinib is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1.0-2.0 hours [, ]. The bioavailability of peficitinib is enhanced when taken with food, increasing by 36.8% compared to fasted conditions [].

Q10: What is the primary route of peficitinib elimination?

A10: Peficitinib is primarily metabolized in the liver, with a small portion (9-15%) excreted unchanged in urine [, ].

Q11: What are the main metabolites of peficitinib, and do they possess any pharmacological activity?

A11: Peficitinib is metabolized into three main conjugated metabolites: H1 (sulfate and methylated metabolite), H2 (sulfate metabolite), and H4 (methylated metabolite) [, ]. These metabolites have demonstrated very weak pharmacological activity in in vitro studies [].

Q12: Does verapamil, a P-glycoprotein (P-gp) inhibitor, affect peficitinib pharmacokinetics?

A13: Yes, co-administration of verapamil with peficitinib increases peficitinib exposure. This interaction suggests that peficitinib is a substrate of P-gp, and its absorption might be affected by drugs that interact with this efflux transporter [].

Q13: How does the pharmacokinetic profile of peficitinib support its once-daily dosing regimen for RA treatment?

A14: Peficitinib demonstrates a relatively long half-life of 7.4–13.0 hours [], which allows for once-daily dosing. Additionally, minimal drug accumulation is observed after multiple doses [], contributing to its favorable pharmacokinetic profile.

Q14: What in vitro models were used to study the efficacy of peficitinib in RA?

A15: Researchers used human fibroblast-like synoviocytes (FLS) isolated from RA patients to study the effects of peficitinib in vitro. These cells play a crucial role in RA pathogenesis by producing pro-inflammatory cytokines and contributing to joint destruction [, , ].

Q15: How effective was peficitinib in inhibiting the production of inflammatory mediators in RA FLS compared to other JAK inhibitors?

A16: Peficitinib effectively suppressed the production of IL-6 and MMP-3 in IL-1β-stimulated RA FLS. Importantly, peficitinib demonstrated superior efficacy compared to tofacitinib and baricitinib at similar concentrations [, ].

Q16: Did peficitinib affect the migratory and proliferative capacity of RA FLS?

A17: Yes, peficitinib significantly reduced both the migration and proliferation of RA FLS, further supporting its potential to inhibit joint damage in RA [, ].

Q17: What in vivo models have been used to study the efficacy of peficitinib?

A17: The provided research papers primarily focus on clinical trials in humans and do not delve into specific in vivo animal models for peficitinib efficacy.

Q18: What were the primary endpoints assessed in clinical trials of peficitinib for RA?

A19: Key efficacy endpoints included ACR20 response rate (meaning at least a 20% improvement in tender and swollen joint counts), change in disease activity scores (DAS28-CRP), and changes in modified Total Sharp score (mTSS) – a measure of joint damage [, ].

Q19: How did peficitinib perform in Phase 3 clinical trials in patients with RA and inadequate response to methotrexate (MTX)?

A20: Peficitinib 100 mg and 150 mg once daily, in combination with MTX, demonstrated significant superiority to placebo in achieving ACR20 responses, improving DAS28-CRP scores, and inhibiting radiographic progression as measured by mTSS [, ].

Q20: Did peficitinib show efficacy in RA patients who had an inadequate response to other disease-modifying antirheumatic drugs (DMARDs)?

A21: Yes, in a Phase 3 trial involving patients with an inadequate response to DMARDs, both peficitinib 100 mg and 150 mg once daily demonstrated significant improvements in ACR20 response rates, DAS28-CRP scores, and other measures of disease activity compared to placebo [, ].

Q21: What about patients with moderate to severe ulcerative colitis (UC)? Was peficitinib investigated in this patient population?

A22: Yes, peficitinib has been studied in Phase 2b trials for moderate to severe UC. While a dose-response relationship was not definitively established, peficitinib at doses of 75 mg once daily or higher showed trends toward improved clinical response, remission, and mucosal healing compared to placebo [].

Q22: Is there information available on resistance mechanisms to peficitinib or cross-resistance with other JAK inhibitors?

A22: The provided research papers do not focus on peficitinib resistance mechanisms or cross-resistance patterns with other JAK inhibitors. This is an important area for further research.

Q23: What are the most common adverse events associated with peficitinib treatment?

A24: In clinical trials, peficitinib was generally well-tolerated. The most common adverse events were nasopharyngitis, increased blood creatine phosphokinase, and diarrhea [, , , ].

Q24: Are there any serious safety concerns associated with peficitinib?

A25: As with other JAK inhibitors, peficitinib has been associated with an increased risk of serious infections, including herpes zoster [, , , ]. The incidence of these events appears to be dose-dependent and increases with age [, ]. Close monitoring for signs and symptoms of infection is crucial in patients receiving peficitinib.

Q25: Are there studies investigating specific drug delivery strategies, biomarkers, analytical techniques, environmental impacts, or immunogenicity related to peficitinib?

A25: The provided research primarily focuses on peficitinib's clinical efficacy, safety, and pharmacokinetic properties. These papers do not offer detailed information on targeted drug delivery, specific biomarkers, environmental impacts, or immunogenicity.

Q26: Are there any known interactions between peficitinib and drug transporters or metabolizing enzymes?

A27: As mentioned earlier, peficitinib is a substrate for the P-gp efflux transporter. Co-administration with verapamil, a P-gp inhibitor, increases peficitinib exposure, indicating a potential for interaction with other drugs that affect P-gp activity []. The research papers do not provide detailed information on interactions with specific drug-metabolizing enzymes.

Q27: Is there information available on biocompatibility, biodegradability, alternative treatments, or historical milestones related to peficitinib?

A28: The provided research papers focus primarily on the clinical aspects and pharmacology of peficitinib. They do not provide detailed information on its biocompatibility, biodegradability, or comparisons to alternative treatments for RA or UC. The research does highlight peficitinib's contribution to the advancement of JAK inhibitors for treating autoimmune diseases, marking a significant milestone in the field [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1,6]naphthyridinone](/img/structure/B611972.png)

![4-Amino-18,20-Dimethyl-7-Thia-3,5,11,15-Tetraazatricyclo[15.3.1.1(2,6)]docosa-1(20),2,4,6(22),17(21),18-Hexaene-10,16-Dione](/img/structure/B611980.png)